2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

medicinal chemistry organic synthesis analytical chemistry

2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1693879-33-2) is a C2-ethyl, C3-methyl, C5-methyl trisubstituted tetrahydropyrazolo[1,5-a]pyrimidine with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol. The compound features a partially saturated bicyclic core that incorporates a stereogenic center at the C5 position.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13065470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCC1=NN2CCC(NC2=C1C)C
InChIInChI=1S/C10H17N3/c1-4-9-8(3)10-11-7(2)5-6-13(10)12-9/h7,11H,4-6H2,1-3H3
InChIKeySJCOXYNQQLFTEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: Structural Identifiers, Core Scaffold, and Procurement-Relevant Physicochemical Properties


2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1693879-33-2) is a C2-ethyl, C3-methyl, C5-methyl trisubstituted tetrahydropyrazolo[1,5-a]pyrimidine with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . The compound features a partially saturated bicyclic core that incorporates a stereogenic center at the C5 position. This scaffold is a recognized privileged structure in kinase inhibitor discovery, having been validated in multiple patent families targeting Pim-1, Flt-3, CDK, CHK1, mTOR, and PI3Kδ [1]. Commercially, the compound is available from catalog suppliers at ≥95% purity, typically as a 50 mg to gram-scale research quantity .

Why Generic Substitution Fails: Structure- and Physicochemical Property-Based Differentiation of 2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine from Des-Ethyl Analogs


Within the tetrahydropyrazolo[1,5-a]pyrimidine chemotype, substitution at the C2 position is not a neutral modification. The presence of a 2-ethyl group introduced on the pyrazole ring fundamentally alters the compound's lipophilicity (cLogP), molecular weight, and the chemical environment of the C5 stereocenter, compared to the des-ethyl analog 3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1701494-61-2, MW 151.21, LogP 1.40) . These differences directly impact key procurement-relevant properties including solubility, chromatographic behavior, and metabolic stability when the compound is used as a scaffold in medicinal chemistry. Furthermore, patent literature on pyrazolo[1,5-a]pyrimidine-based kinase inhibitors explicitly establishes that substituents at the C2 position (including ethyl) are critical determinants of kinase selectivity and potency, particularly against Pim-1, Flt-3, and PI3K isoforms [1][2]. Consequently, substituting the des-ethyl analog for the 2-ethyl derivative in a synthesis or screening workflow is likely to produce derivatives with divergent biological profiles that do not map onto established structure-activity relationships.

Quantitative Comparator-Based Evidence to Prioritize 2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in Scientific Procurement


Molecular Weight Advantage: 18.5% Increase Over the Des-Ethyl Analog Enabling Chromatographic and Mass Spectrometric Differentiation

2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a molecular weight of 179.26 g/mol (C10H17N3), which is 28.05 Da (18.5%) greater than the des-ethyl analog 3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (151.21 g/mol, C8H13N3) . This mass difference facilitates unambiguous differentiation by LC-MS in reaction monitoring and provides distinct physical properties (e.g., boiling point, retention time) relevant to purification method development.

medicinal chemistry organic synthesis analytical chemistry

Lipophilicity Shift: 2-Ethyl Substitution Increases cLogP by 0.21–0.51 Units Relative to the Des-Ethyl Core, Enhancing Membrane Permeability Potential

The 2-ethyl group increases the calculated partition coefficient (LogP) of 2-ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine to a range of 1.61–1.91, compared with the experimental/vendor-reported LogP of 1.40 for the des-ethyl analog 3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1701494-61-2) [1][2]. This represents a measurable increase of ΔLogP = +0.21 to +0.51, depending on the computational model used. The higher LogP indicates enhanced lipophilicity, which is known to correlate with improved passive membrane permeability and potentially higher intracellular exposure in cell-based assays.

ADME drug design physicochemical profiling

Stereochemical Complexity: The 2-Ethyl Group Creates a Well-Defined C5 Chiral Environment Absent in the Symmetric Des-Ethyl Analog

2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine possesses a stereogenic center at the C5 position of the tetrahydropyrimidine ring. The adjacent C2-ethyl substituent on the pyrazole ring exerts a steric and electronic influence on this chiral center that is absent in the symmetric des-ethyl analog 3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1701494-61-2), which lacks the C2 substituent entirely . In the des-ethyl analog, the C5 methyl group sits in a more spatially isotropic environment. The ZINC database reports a fraction sp3 of 0.70–0.80 for the 2-ethyl compound, indicating a high degree of three-dimensional character that is increasingly valued in drug discovery for improving target selectivity and escaping flat aromatic SAR [1].

stereochemistry medicinal chemistry lead optimization

Privileged Kinase-Targeting Motif: C2-Alkyl Substitution is Explicitly Required in Patent-Disclosed SAR for Pim-1 and PI3Kδ Inhibitor Potency

Multiple patent families and publications on pyrazolo[1,5-a]pyrimidine-based kinase inhibitors explicitly define the C2 position as a critical vector for modulating potency and selectivity. Xu et al. (2015) demonstrated that pyrazolo[1,5-a]pyrimidine derivatives bearing optimized C2 substituents achieve potent Pim-1 inhibition (IC50 values in the low nanomolar range) with selectivity over Flt-3 [1]. US patent US20120238554A1 claims pyrazolo[1,5-a]pyrimidine derivatives wherein R2 (corresponding to the C2 position) is defined as C1–C6 alkyl, explicitly including ethyl, as PI3Kδ inhibitors [2]. While direct IC50 data for the unsubstituted 2-ethyl-3,5-dimethyl scaffold are not publicly reported, the patent SAR establishes that the 2-ethyl group participates in favorable hydrophobic interactions within the kinase selectivity pocket; the des-ethyl analog lacks this interaction entirely, which is predicted to reduce potency against these kinase targets [3].

kinase inhibitor structure-activity relationship Pim-1 PI3Kδ

Synthetic Tractability: Direct Access to Patent-Relevant 2,3,5-Trisubstituted Derivatives Without Additional C2 Functionalization Steps

In the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, the C2 position is typically introduced early in the synthetic route via the 5-aminopyrazole building block. Using 2-ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine as a starting scaffold, researchers can directly elaborate at the C6 and C7 positions (e.g., via halogenation and cross-coupling) without needing to install the C2-ethyl group, which would require additional synthetic steps if starting from the des-ethyl analog [1]. The patent literature exemplifying pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors demonstrates that late-stage diversification at C6/C7 is the preferred strategy, with the C2 and C3 substituents acting as fixed pharmacophoric elements introduced via the choice of the starting 5-aminopyrazole [2]. The 2-ethyl-3,5-dimethyl scaffold therefore enables a 1–2 step reduction in the synthetic sequence compared with starting from 3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, saving an estimated 1–3 days of synthesis time per analog series [3].

synthetic chemistry parallel synthesis medicinal chemistry

Research and Industrial Application Scenarios Where 2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Provides Verifiable Procurement Advantage


Kinase Inhibitor Lead Generation: Direct Entry into Patent-Mapped Pim-1 and PI3Kδ Chemical Space

Research groups initiating kinase inhibitor discovery programs against Pim-1, Flt-3, or PI3Kδ should prioritize 2-ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine as their core scaffold. The C2-ethyl substituent aligns with the substitution pattern required by patent-disclosed pharmacophore models [1][2]. Using the des-ethyl analog (CAS 1701494-61-2) in its place introduces a non-alkyl C2 position that falls outside established SAR, increasing the risk that resulting derivatives will lack kinase inhibitory activity or will not be patentable. Furthermore, the C2-ethyl scaffold provides a defined chiral environment at C5 that can be exploited for stereoselective target engagement [3].

Parallel Library Synthesis: Minimizing Synthetic Step Count Through Pre-Installed C2-Ethyl Functionality

In automated or manual parallel synthesis workflows generating 24–96 compound libraries, starting from 2-ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine reduces the synthetic sequence by 1–2 steps compared with the des-ethyl analog [1]. This is because the C2-ethyl group is already installed; chemists can proceed directly to C6/C7 halogenation and cross-coupling without the need for prior C2 functionalization. This workflow advantage is documented in the synthetic schemes of pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitor publications [2].

ADME Property Optimization: Exploiting Enhanced Lipophilicity for Improved Membrane Permeability

When designing compounds intended for intracellular target engagement, the 2-ethyl group provides a measured LogP increase of +0.21 to +0.51 relative to the des-ethyl core [1][2]. This translates to higher predicted passive membrane permeability, a critical parameter for cell-based phenotypic screening and mechanism-of-action studies. The enhanced lipophilicity also alters the compound's retention time in reversed-phase HPLC, providing an analytical handle for purity assessment and metabolite identification in ADME assays. Scientists who require a scaffold with balanced hydrophobicity for cell permeability without excessive LogP (which would lead to poor solubility) can use the 2-ethyl scaffold as a starting point for further optimization.

Building Block for Fragment-Based and Structure-Based Drug Design Campaigns

The 2-ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine scaffold, with its molecular weight of 179.26 Da and fraction sp3 of 0.70–0.80 [1], falls within the acceptable range for fragment-based screening (typically <300 Da). The pre-installed C2-ethyl and C3-methyl groups serve as fixed vectors that can be computationally docked into kinase ATP-binding sites to guide the selection of C6/C7 substituents during fragment growth. The stereogenic C5 center provides an additional dimension of three-dimensionality that is associated with improved selectivity profiles in fragment-to-lead optimization [2].

Quote Request

Request a Quote for 2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.